Connexin mimetic peptide 40,37GAP26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

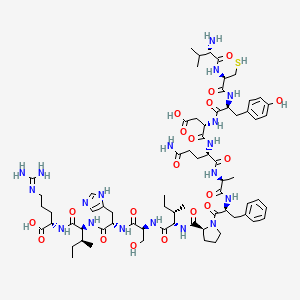

C70H105N19O19S |

|---|---|

Poids moléculaire |

1548.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C70H105N19O19S/c1-8-36(5)55(66(104)80-44(69(107)108)17-13-25-76-70(73)74)87-61(99)46(29-41-31-75-34-77-41)82-62(100)49(32-90)85-67(105)56(37(6)9-2)88-64(102)51-18-14-26-89(51)68(106)48(28-39-15-11-10-12-16-39)84-57(95)38(7)78-58(96)43(23-24-52(71)92)79-60(98)47(30-53(93)94)83-59(97)45(27-40-19-21-42(91)22-20-40)81-63(101)50(33-109)86-65(103)54(72)35(3)4/h10-12,15-16,19-22,31,34-38,43-51,54-56,90-91,109H,8-9,13-14,17-18,23-30,32-33,72H2,1-7H3,(H2,71,92)(H,75,77)(H,78,96)(H,79,98)(H,80,104)(H,81,101)(H,82,100)(H,83,97)(H,84,95)(H,85,105)(H,86,103)(H,87,99)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t36-,37-,38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1 |

Clé InChI |

QYJDAFAGZDGBGO-BWKSTGAASA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N |

Origine du produit |

United States |

Foundational & Exploratory

The Core Function of 37,40GAP26 Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 37,40GAP26 peptide is a synthetic connexin-mimetic peptide designed to competitively inhibit the function of gap junctions composed of connexin 37 (Cx37) and connexin 40 (Cx40). These connexins are predominantly expressed in the vascular endothelium and are fundamental to direct intercellular communication. This technical guide elucidates the core function of the 37,40GAP26 peptide, its mechanism of action, and the experimental methodologies used to characterize its effects.

Core Function: Inhibition of Myoendothelial Gap Junction Communication

The primary function of the 37,40GAP26 peptide is the targeted disruption of gap junctional intercellular communication (GJIC) mediated by Cx37 and Cx40. These connexins form channels, known as gap junctions, that directly connect the cytoplasm of adjacent cells. In the vasculature, they are crucial for the formation of myoendothelial gap junctions (MEGJs), which facilitate communication between endothelial cells and underlying smooth muscle cells.

By mimicking a specific domain on the extracellular loop of Cx37 and Cx40, the 37,40GAP26 peptide is thought to interfere with the proper docking and function of these connexin channels. This inhibitory action effectively uncouples the connected cells, preventing the passage of ions and small signaling molecules.

The most well-documented consequence of this inhibition is the attenuation of endothelium-dependent hyperpolarization (EDH) . EDH is a critical mechanism for vasodilation, where a hyperpolarizing signal originates in the endothelial cells and propagates to the smooth muscle cells via MEGJs, leading to smooth muscle relaxation and an increase in blood vessel diameter. The 37,40GAP26 peptide, by blocking Cx37 and Cx40, directly impedes this signaling pathway.[1]

Mechanism of Action

The 37,40GAP26 peptide acts as a competitive antagonist at the extracellular face of Cx37 and Cx40-containing gap junctions. It is designed to correspond to a sequence on one of the extracellular loops of these connexin proteins. These extracellular loops are critical for the docking of hemichannels (connexons) from adjacent cells to form a complete gap junction channel. By binding to a site on the connexin, the peptide likely sterically hinders the proper alignment and interaction between opposing connexons, thereby preventing the formation of a functional intercellular channel. This leads to a reduction in the electrical and chemical coupling between endothelial cells and between endothelial and smooth muscle cells.

Quantitative Data

| Parameter | Peptide Combination/Target | Concentration(s) | Observed Effect | Cell/Tissue Type | Reference |

| Inhibition of Endothelium-Dependent Hyperpolarization | 37,43Gap27 + 40Gap27 + 43Gap26 | 300 µM each | Almost complete abolishment of ACh-evoked smooth muscle hyperpolarization. | Rabbit iliac artery | [2] |

| Inhibition of EDHF-mediated dilation | Antibodies and mimetic peptide against intracellular regions of Cx40 | Not specified | Markedly depressed EDHF-mediated dilation. | Rat mesenteric arteries | [3] |

| General Gap Junction Inhibition | Connexin-mimetic peptides | As high as 600 µM | Effective inhibition in in vivo preparations. | Various | [4] |

Signaling Pathways

The 37,40GAP26 peptide primarily impacts the Endothelium-Dependent Hyperpolarization (EDH) signaling pathway . This pathway is a key regulator of vascular tone.

Caption: Inhibition of the EDH signaling pathway by 37,40GAP26 peptide.

Additionally, Cx37 and Cx40 have been shown to interact with and modulate the activity of endothelial nitric oxide synthase (eNOS) , a key enzyme in another major vasodilation pathway.[5] By disrupting the normal function and localization of these connexins, 37,40GAP26 could indirectly affect nitric oxide signaling.

Experimental Protocols

Scrape Loading/Dye Transfer (SL/DT) Assay for GJIC

This assay is a straightforward method to assess the functionality of gap junctions.

Principle: A fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow) is introduced into a small number of cells in a confluent monolayer by a mechanical "scrape." The extent of dye transfer to neighboring, unscraped cells is a measure of GJIC.

Protocol:

-

Cell Culture: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a culture dish and grow to confluence.

-

Peptide Incubation: Treat the cells with the 37,40GAP26 peptide at the desired concentration for a predetermined time. A vehicle control and a scrambled peptide control should be run in parallel.

-

Dye Loading: Prepare a solution of a gap junction-permeable dye (e.g., Lucifer Yellow, ~1 mg/mL) and a gap junction-impermeable dye of a different color (e.g., Rhodamine Dextran, ~1 mg/mL) in a phosphate-buffered saline (PBS).

-

Scraping: Remove the culture medium and briefly rinse the cells with PBS. Add the dye solution to the cells. Using a scalpel blade or a sharp needle, make a scrape across the cell monolayer. The scrape should be firm enough to load the cells along the cut but not to detach the entire monolayer.

-

Incubation: Allow the cells to incubate with the dye solution for a few minutes (typically 2-5 minutes) to allow for dye uptake and transfer.

-

Washing: Gently wash the cells multiple times with PBS to remove extracellular dye.

-

Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Imaging: Visualize the cells using a fluorescence microscope. The gap junction-impermeable dye will only be seen in the initially scraped cells, while the gap junction-permeable dye will have spread to adjacent cells in communication-competent cultures.

-

Quantification: The extent of dye transfer can be quantified by measuring the distance the dye has traveled from the scrape line or by counting the number of rows of cells that have taken up the dye. A significant reduction in dye transfer in the peptide-treated group compared to controls indicates inhibition of GJIC.

Caption: Workflow for the Scrape Loading/Dye Transfer (SL/DT) assay.

Electrophysiological Measurement of Endothelial Hyperpolarization

This technique directly measures the physiological outcome of gap junction inhibition in an ex vivo setting.

Principle: Intracellular microelectrodes are used to record the membrane potential of smooth muscle cells in an isolated artery segment. The change in membrane potential in response to an endothelium-dependent vasodilator (like acetylcholine) is measured in the presence and absence of the 37,40GAP26 peptide.

Protocol:

-

Tissue Preparation: Isolate a segment of a resistance artery (e.g., rabbit iliac artery) and mount it in a myograph chamber perfused with physiological salt solution (PSS) gassed with 95% O2 / 5% CO2 at 37°C.

-

Peptide Incubation: Perfuse the artery with PSS containing the 37,40GAP26 peptide or vehicle control for a sufficient time to allow for diffusion and binding.

-

Microelectrode Impalement: Using a micromanipulator, carefully impale a subintimal smooth muscle cell with a sharp glass microelectrode filled with KCl to record the resting membrane potential.

-

Stimulation: Add an endothelium-dependent vasodilator (e.g., acetylcholine) to the perfusate to induce hyperpolarization.

-

Data Recording: Record the change in membrane potential. A successful recording will show a stable resting potential followed by a rapid hyperpolarization upon agonist stimulation.

-

Analysis: Compare the magnitude of the hyperpolarization in the presence of the 37,40GAP26 peptide to the control. A significant reduction in the hyperpolarizing response indicates that the peptide is blocking the transmission of the signal from the endothelium to the smooth muscle.

Caption: Workflow for electrophysiological recording of endothelial hyperpolarization.

Conclusion

The 37,40GAP26 peptide is a valuable research tool for investigating the role of Cx37 and Cx40 in vascular physiology and pathophysiology. Its primary function as an inhibitor of myoendothelial gap junction communication allows for the specific interrogation of the endothelium-dependent hyperpolarization pathway. The experimental protocols outlined in this guide provide robust methods for characterizing the activity of this and other connexin-modulating compounds, which hold potential for the development of novel therapeutics for cardiovascular diseases.

References

- 1. Frontiers | Endothelium-Derived Hyperpolarizing Factor and Myoendothelial Coupling: The in vivo Perspective [frontiersin.org]

- 2. Frontiers | Modulation of expression of Connexins 37, 40 and 43 in endothelial cells in culture [frontiersin.org]

- 3. ahajournals.org [ahajournals.org]

- 4. The myoendothelial junction: breaking through the matrix? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Connexins in endothelial cells as a therapeutic target for solid organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]

37,40GAP26 Peptide: A Technical Guide to Sequence, Structure, and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 37,40GAP26 peptide, a connexin mimetic peptide with significant implications for vascular biology and therapeutic development. This document details its sequence, structural characteristics, and its role in modulating gap junctional communication, particularly in the context of vascular endothelial cells.

Introduction to Connexin Mimetic Peptides

Connexins are a family of transmembrane proteins that form gap junction channels, facilitating direct intercellular communication, and hemichannels, which allow for communication between the intracellular space and the extracellular environment. These channels play crucial roles in a multitude of physiological processes. Connexin mimetic peptides are synthetic peptides designed to correspond to specific sequences on the extracellular or intracellular loops of connexin proteins. These peptides can act as inhibitors or modulators of gap junction and hemichannel function, making them valuable tools for studying connexin biology and potential therapeutic agents for diseases associated with dysfunctional intercellular communication.

37,40GAP26 Peptide: Sequence and Physicochemical Properties

The 37,40GAP26 peptide is a specific connexin mimetic peptide designed to target the major vascular connexins, Connexin 37 (Cx37) and Connexin 40 (Cx40).[1][2][3] It corresponds to a sequence within the first extracellular loop of these connexins.[2]

Table 1: Peptide Sequence and Physicochemical Properties of 37,40GAP26 and Related Peptides

| Peptide Name | Parent Connexin(s) | Sequence (Three-Letter Code) | Sequence (One-Letter Code) | Molecular Formula | Molecular Weight (Da) |

| 37,40GAP26 | Cx37, Cx40 | H-Val-Cys-Tyr-Asp-Gln-Ala-Phe-Pro-Ile-Ser-His-Ile-Arg-OH | VCYDQAFPISHIR | C70H105N19O19S1 | 1548.9[2] |

| Gap 26 (Cx43) | Cx43 | H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH | VCYDKSFPISHVR | C70H107N19O19S | 1550.79[4] |

| Gap 27 (Cx43) | Cx43 | H-Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile-OH | SRPTEKTIFII | C60H101N15O17 | 1304.55[5][6][7] |

Structure and Mechanism of Action

The primary structure of 37,40GAP26 is a linear sequence of 13 amino acids. Its three-dimensional structure is critical for its function, as it is designed to mimic the conformation of the first extracellular loop of Cx37 and Cx40. This mimicry allows the peptide to competitively inhibit the docking of connexons from adjacent cells, thereby blocking the formation and function of gap junction channels.

The proposed mechanism of action involves the binding of 37,40GAP26 to the extracellular domains of Cx37 and Cx40 hemichannels (connexons). This binding prevents the proper formation of complete gap junction channels between adjacent endothelial cells, thus inhibiting the spread of signaling molecules.

Figure 1. Mechanism of 37,40GAP26 Inhibition.

Biological Activity and Applications in Research

37,40GAP26 has been utilized to investigate the role of gap junctions in vascular physiology. A key application has been in studying the spread of endothelial hyperpolarization.[1][2] By inhibiting gap junction communication between endothelial cells, researchers can elucidate the contribution of this signaling pathway to vascular tone and blood flow regulation.

Table 2: Biological Activity of Connexin Mimetic Peptides

| Peptide | Target(s) | Biological Effect | Concentration for Effect | Reference |

| 37,40GAP26 | Cx37, Cx40 | Inhibits spread of endothelial hyperpolarization | Not specified | [1][2] |

| Gap 26 | Cx43 | Attenuates rhythmic contractile activity of rabbit arterial smooth muscle | IC50 = 28.4 μM | [4] |

| Gap 27 | Cx43 | Inhibits gap junction coupling in keratinocytes and HeLa43 cells | 50 μM | [5][8] |

Experimental Protocols

Detailed methodologies for studying the effects of 37,40GAP26 often involve vascular preparations and electrophysiological recordings.

Protocol: Investigating the Role of Gap Junctions in Endothelial Hyperpolarization

-

Vessel Preparation: Isolate a rodent iliac artery and mount it in an arteriograph for pressure and flow studies.

-

Peptide Application: Perfuse the artery with a solution containing 37,40GAP26 at a predetermined concentration. A control vessel should be perfused with a vehicle solution.

-

Stimulation: Induce endothelial hyperpolarization using an agent such as cyclopiazonic acid (CPA).

-

Data Acquisition: Record changes in membrane potential from endothelial and smooth muscle cells using intracellular microelectrodes at various points along the artery.

-

Analysis: Compare the spread of hyperpolarization in the presence and absence of 37,40GAP26 to determine the role of Cx37 and Cx40-containing gap junctions.

Figure 2. Experimental Workflow for Vascular Reactivity.

Signaling Pathways

The signaling pathway modulated by 37,40GAP26 is the direct cell-to-cell communication mediated by gap junctions. In the vasculature, this is critical for the coordination of endothelial cell responses, including the propagation of vasodilatory signals.

Figure 3. Gap Junction-Mediated Vascular Signaling.

Conclusion

The 37,40GAP26 peptide is a valuable pharmacological tool for the specific inhibition of gap junctions composed of Cx37 and Cx40. Its utility in dissecting the complex signaling pathways within the vascular endothelium highlights its importance for both basic research and the potential development of novel therapeutics for cardiovascular diseases. Further investigation into its structural interactions and in vivo efficacy will continue to be a priority for the scientific and drug development communities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 37, 40Gap 26, Connexin Mimetic - 1 mg [eurogentec.com]

- 3. isthongkong.com [isthongkong.com]

- 4. rndsystems.com [rndsystems.com]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. Gap 27 | Gap Channels | Tocris Bioscience [tocris.com]

- 7. Gap 27, gap junction blocking peptide (CAS 198284-64-9) | Abcam [abcam.com]

- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

The Role of the GAP26 Domain in Connexin Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Connexins, the constituent proteins of gap junctions and hemichannels, are crucial for direct intercellular communication and paracrine signaling, playing vital roles in a myriad of physiological processes. The modulation of connexin channel activity is a key area of research for understanding disease pathogenesis and developing novel therapeutics. GAP26, a mimetic peptide derived from the first extracellular loop of Connexin 43 (Cx43), has emerged as a potent and selective inhibitor of connexin channels. This technical guide provides an in-depth overview of the GAP26 domain, its mechanism of action, its role in various signaling pathways, and detailed protocols for its experimental application.

Introduction: The GAP26 Domain and Connexin Inhibition

GAP26 is a synthetic peptide with the amino acid sequence Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg, corresponding to residues 63-75 of the first extracellular loop of Cx43.[1][2] It functions as a mimetic peptide, reversibly inhibiting the function of connexin channels.[2][3] Connexins are a family of transmembrane proteins that form two types of channels: gap junctions, which facilitate direct communication between adjacent cells, and hemichannels, which allow for communication between the intracellular and extracellular environments.[4]

The primary mechanism of action of GAP26 involves its binding to the extracellular loops of connexins, leading to channel closure.[3] Notably, GAP26 exhibits a differential temporal effect on the two types of connexin channels. It rapidly inhibits hemichannel activity, with effects observed in less than 5 minutes.[5] In contrast, the inhibition of gap junctional communication is a slower process, typically requiring an exposure of 30 minutes or longer.[5] This differential activity makes GAP26 a valuable tool for dissecting the distinct roles of hemichannels and gap junctions in cellular processes.

Quantitative Analysis of GAP26-Mediated Inhibition

The inhibitory effects of GAP26 on connexin channel function have been quantified in various experimental systems. The following table summarizes key quantitative data regarding the efficacy of GAP26.

| Parameter | Value | Experimental System | Connexin Isoform(s) | Reference |

| IC50 | 28.4 ± 3.4 μM | Rabbit superior mesenteric arteries (rhythmic contraction) | Primarily Cx43 | [2] |

| Effective Concentration | 100-300 μM | Rabbit superior mesenteric arteries | Primarily Cx43 | [2] |

| Effective Concentration | 0.25 mg/mL | RBE4, SV-ARBEC, and ECV304 cell lines (inhibition of intercellular calcium waves) | Cx43 | [2] |

| Effective Concentration | 150 μM | RLE-6TN cells (inhibition of GJIC and ASK1-JNK/p38 pathway) | Cx43 | [6] |

| Inhibition Time (Hemichannels) | < 5 minutes | HeLa cells expressing Cx43 (electrophysiology) | Cx43 | [5] |

| Inhibition Time (Gap Junctions) | 30 - 40 minutes | HeLa cells expressing Cx43 (electrophysiology) | [5][7] | |

| Application Concentration | 0.5 µM | tsA201 cells transfected with Cx43 (patch clamp) | Cx43 | [3] |

Key Signaling Pathways Modulated by GAP26

GAP26 has been shown to influence critical intracellular signaling pathways by modulating connexin channel activity. This highlights the integral role of connexins in cellular signaling cascades.

ASK1-JNK/p38 MAPK Pathway

Oxidative stress is a known trigger for the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, leading to apoptosis.[8][9] Studies have demonstrated that GAP26 can inhibit the hyperoxia-induced activation of the ASK1-JNK/p38 pathway in alveolar epithelial cells.[1][10] This suggests that Cx43-mediated intercellular communication may be involved in the propagation of oxidative stress signals that lead to apoptosis. By blocking Cx43 channels, GAP26 can downregulate this pro-apoptotic signaling cascade.[1][10]

NF-κB Signaling Pathway in Macrophages

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammation. In macrophages, the activation of Cx43 has been linked to the polarization towards a pro-inflammatory M1 phenotype through the NF-κB (p65) signaling pathway.[11] The use of GAP26 has been shown to inhibit the expression of M1-related factors and decrease the phosphorylation of p65, suggesting that Cx43 channels are involved in the upstream regulation of NF-κB activation in this context.[11]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing GAP26 to investigate connexin function.

Scrape-Loading Dye Transfer Assay

This assay is used to assess gap junctional intercellular communication (GJIC).

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS) with and without Ca2+ and Mg2+

-

Lucifer Yellow dye solution (2.5 mg/mL in Ca2+/Mg2+-free PBS)

-

Texas Red-dextran (1 mg/mL in Ca2+/Mg2+-free PBS, as a control for cell damage)

-

GAP26 peptide stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on fibronectin-coated plates and grow to confluence.

-

Pre-incubate the cells with the desired concentration of GAP26 (e.g., 150 µM) or vehicle control in serum-free medium for the desired time (e.g., 30-60 minutes).

-

Wash the cell monolayer gently with PBS containing Ca2+ and Mg2+.

-

Remove the PBS and add the Lucifer Yellow/Texas Red-dextran solution to the cells.

-

Using a sterile scalpel blade, make a clean cut through the cell monolayer.

-

Incubate for 5 minutes at room temperature to allow dye uptake by the damaged cells and transfer to adjacent cells.

-

Remove the dye solution and wash the cells three times with PBS containing Ca2+ and Mg2+.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells with PBS and mount the coverslips.

-

Visualize the cells using a fluorescence microscope. The extent of Lucifer Yellow transfer away from the scrape line indicates the level of GJIC. Texas Red-dextran should only be visible in the cells directly damaged by the scrape.

-

Quantify the area of dye transfer using image analysis software (e.g., ImageJ).[12]

Patch-Clamp Analysis of Hemichannel and Gap Junction Currents

This electrophysiological technique allows for the direct measurement of ion flow through connexin channels.

Materials:

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)

-

Low Ca2+ extracellular solution (e.g., nominally Ca2+-free or with EGTA)

-

Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 10 HEPES, 10 EGTA, pH 7.2)

-

GAP26 peptide stock solution

Procedure for Hemichannel Currents:

-

Culture single cells expressing the connexin of interest on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with normal extracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

To elicit hemichannel currents, switch the perfusion to a low Ca2+ extracellular solution.[13]

-

Apply a voltage-step protocol (e.g., from a holding potential of -40 mV, apply steps from -100 mV to +100 mV).

-

Once stable hemichannel currents are recorded, perfuse the chamber with the low Ca2+ solution containing the desired concentration of GAP26 (e.g., 0.5 µM).[3]

-

Record the currents to observe the inhibitory effect of GAP26. The inhibition should be rapid (< 5 minutes).[5]

Procedure for Gap Junction Currents:

-

Culture cell pairs expressing the connexin of interest.

-

Establish a dual whole-cell patch-clamp configuration, with one pipette on each cell of a pair.

-

Clamp both cells at the same holding potential (e.g., -40 mV).

-

Apply a series of voltage steps to one cell (the "driver" cell) while recording the current in the other cell (the "follower" cell). This current is the junctional current (Ij).

-

Calculate the junctional conductance (gj) as Ij divided by the transjunctional voltage (Vj).

-

Perfuse the chamber with extracellular solution containing GAP26.

-

Monitor the junctional conductance over time. A decrease in gj indicates the inhibition of gap junctional communication, which typically occurs over 30-40 minutes.[5][14]

ATP Release Assay

This assay measures the release of ATP through connexin hemichannels.

Materials:

-

Cell culture medium

-

HEPES-buffered saline

-

GAP26 peptide stock solution

-

ATP bioluminescence assay kit (e.g., luciferin-luciferase based)

-

Luminometer

Procedure:

-

Culture cells to a high confluence in a multi-well plate.

-

Wash the cells with HEPES-buffered saline.

-

Pre-incubate the cells with GAP26 or vehicle control for an appropriate time (e.g., 10-15 minutes for hemichannel inhibition).

-

Stimulate the cells to induce hemichannel opening (e.g., by mechanical stimulation, exposure to low Ca2+ solution, or application of a specific agonist).

-

Collect aliquots of the extracellular medium at different time points.

-

Measure the ATP concentration in the collected samples using an ATP bioluminescence assay kit according to the manufacturer's instructions.

-

Compare the amount of ATP released from GAP26-treated cells to that from control cells.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the role of GAP26 in a specific cellular response.

Conclusion

The GAP26 peptide is an invaluable tool for researchers studying the multifaceted roles of connexin channels. Its ability to selectively and differentially inhibit hemichannels and gap junctions provides a means to dissect their individual contributions to cellular physiology and pathology. The detailed protocols and understanding of its impact on key signaling pathways provided in this guide will aid in the design and execution of rigorous experiments, ultimately advancing our understanding of connexin biology and facilitating the development of novel therapeutic strategies targeting these essential channels.

References

- 1. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 10. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Connexin 43 Mimetic Peptide GAP26 and Hemichannel Inhibition: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Connexin 43 (Cx43) plays a critical role in intercellular communication through the formation of gap junctions and hemichannels. While gap junctions facilitate direct cell-to-cell signaling, hemichannels provide a conduit for paracrine and autocrine signaling by releasing small molecules into the extracellular space. Dysregulation of Cx43 hemichannel activity is implicated in a multitude of pathological conditions, including inflammatory diseases, cardiovascular disorders, and neurological damage. Consequently, the targeted inhibition of these channels presents a promising therapeutic strategy. GAP26, a synthetic mimetic peptide corresponding to a sequence on the first extracellular loop of Cx43, has emerged as a potent and specific inhibitor of Cx43 hemichannels. This technical guide provides a comprehensive overview of GAP26, its mechanism of action, its effects on key signaling pathways, and detailed protocols for its experimental application.

Introduction to Connexin 43 and Hemichannels

Connexins are a family of transmembrane proteins that oligomerize to form hexameric structures known as connexons. When two connexons from adjacent cells dock, they form a gap junction channel, creating a direct pathway for the exchange of ions and small molecules (<1.5 kDa) between the cytoplasm of neighboring cells.[1][2] However, undocked connexons, or hemichannels, can also exist on the cell surface and, under specific physiological or pathological stimuli, open to connect the intracellular and extracellular environments.[1]

Connexin 43 (Cx43) is the most ubiquitously expressed connexin isoform in vertebrates and is a key component of hemichannels in various cell types, including astrocytes, osteocytes, and cardiomyocytes.[2] The opening of Cx43 hemichannels is a regulated process, triggered by factors such as low extracellular calcium concentration, mechanical stress, and inflammatory mediators.[3] The physiological role of hemichannel-mediated communication is diverse, involving processes like cellular responses to stress.[1] However, excessive or prolonged opening of Cx43 hemichannels can be detrimental, leading to the release of signaling molecules like ATP and glutamate, which can propagate inflammatory responses and contribute to cellular damage and death.[1][3]

GAP26: A Specific Inhibitor of Connexin 43 Hemichannels

GAP26 is a synthetic peptide that mimics a short amino acid sequence (VCYDKSFPISHVR) on the first extracellular loop of Connexin 43.[4] This peptide acts as a specific inhibitor of Cx43-containing channels.

Mechanism of Action

GAP26 primarily and directly targets Cx43 hemichannels.[5] By binding to the extracellular loop of the Cx43 protein, GAP26 induces a conformational change that leads to the closure of the hemichannel pore.[5] This inhibitory effect is rapid, often observed within minutes of application. While GAP26 is primarily a hemichannel blocker, it can also inhibit gap junctional intercellular communication, although this effect is typically delayed, occurring after a more prolonged exposure (e.g., 30 minutes or more).[5] This temporal difference in inhibition supports the hypothesis that the primary and direct action of GAP26 is on the more accessible extracellular loops of undocked hemichannels.

Figure 1: Mechanism of GAP26 Inhibition.

Signaling Pathways Modulated by GAP26

By inhibiting Cx43 hemichannels, GAP26 can modulate various downstream signaling pathways that are activated by the release of molecules like ATP.

ATP Release and Purinergic Signaling

One of the most significant consequences of Cx43 hemichannel opening is the release of ATP into the extracellular space.[6] This extracellular ATP then acts as a signaling molecule by activating purinergic receptors (e.g., P2X and P2Y receptors) on the same or neighboring cells. This purinergic signaling cascade can trigger a range of cellular responses, including the propagation of calcium waves, activation of inflammatory pathways, and regulation of cell death. GAP26 effectively blocks this ATP release, thereby dampening the subsequent purinergic signaling.

Figure 2: Cx43 Hemichannel Signaling Pathway.

ASK1-JNK/p38 MAPK Pathway

In the context of oxidative stress, Cx43-mediated intercellular communication has been shown to amplify apoptotic signaling through the Apoptosis Signal-regulating Kinase 1 (ASK1)-JNK/p38 MAPK pathway.[7][8] Studies have demonstrated that GAP26 treatment can inhibit the activation of this pathway, thereby reducing apoptosis and protecting cells from oxidative damage.[7][8]

Quantitative Data on GAP26 Inhibition

The inhibitory efficacy of GAP26 on Cx43 hemichannels can be quantified using various experimental assays. The half-maximal inhibitory concentration (IC50) is a key parameter to describe the potency of GAP26.

| Assay Type | Cell Type/Tissue | GAP26 Concentration/IC50 | Reference |

| Electrophysiology (Patch Clamp) | HeLa cells expressing Cx43 | Inhibition of hemichannel currents observed within 5 minutes | |

| Pig ventricular cardiomyocytes | Inhibition of Ca2+-potentiated hemichannel currents | [2] | |

| ATP Release Assay | Bovine Corneal Endothelial Cells | Inhibition of ATP release at 300 μM | [9] |

| C6 glioma and HeLa cells expressing Cx43 | Concentration-dependent inhibition of ATP release | [10] | |

| Dye Uptake (e.g., Lucifer Yellow) | RAW 264.7 macrophages | Inhibition of Lucifer Yellow uptake at 100 μM | [11] |

| Vascular Contraction | Rabbit superior mesenteric arteries | IC50 of 28.4 ± 3.4 μM for reduction of rhythmic responses | [10] |

Detailed Experimental Protocols

Scrape-Loading Dye Transfer Assay

This assay is a straightforward method to assess gap junctional intercellular communication and can be adapted to study hemichannel activity by observing dye uptake from the extracellular medium.

Materials:

-

Phosphate-Buffered Saline (PBS) with and without Ca2+ and Mg2+

-

Lucifer Yellow CH (5 mg/mL stock in PBS without Ca2+/Mg2+)

-

Rhodamine Dextran (10,000 MW, for labeling scraped cells)

-

Cell culture medium

-

35 mm culture dishes with confluent cell monolayers

-

Scalpel or 26-gauge needle

Procedure:

-

Wash confluent cell monolayers twice with pre-warmed PBS containing Ca2+ and Mg2+.

-

Aspirate the PBS and add the dye-loading solution containing Lucifer Yellow (final concentration 0.5-1 mg/mL) and Rhodamine Dextran in PBS without Ca2+/Mg2+.

-

Immediately make several parallel scrapes across the monolayer with a scalpel blade or needle.

-

Incubate for 2-5 minutes at room temperature to allow dye uptake and transfer.

-

Wash the cells three times with PBS containing Ca2+ and Mg2+ to remove extracellular dye.

-

Add pre-warmed cell culture medium and incubate for an additional 5-10 minutes to allow for further dye transfer through gap junctions.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash three times with PBS.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. Rhodamine fluorescence will identify the initially scraped cells, while Lucifer Yellow fluorescence in neighboring cells indicates dye transfer.

-

To study hemichannel inhibition, pre-incubate the cells with GAP26 (e.g., 100-300 µM) for 15-30 minutes before adding the dye-loading solution also containing GAP26.

Figure 3: Scrape-Loading Dye Transfer Workflow.

ATP Release Assay (Luciferin-Luciferase)

This highly sensitive assay quantifies the amount of ATP released from cells into the extracellular medium.

Materials:

-

ATP Assay Kit (containing Luciferin (B1168401) and Luciferase)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

-

96-well opaque white plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque white plate and grow to confluence.

-

On the day of the experiment, carefully wash the cells twice with pre-warmed HBSS.

-

Add 50 µL of HBSS to each well. For inhibitor studies, this solution should contain the desired concentration of GAP26. Pre-incubate for 15-30 minutes.

-

Prepare the ATP detection reagent by mixing luciferin and luciferase according to the manufacturer's instructions.

-

To measure basal ATP release, add 50 µL of the ATP detection reagent to each well.

-

To measure stimulated ATP release, add 50 µL of a stimulus (e.g., low Ca2+ solution, mechanical stimulation probe) to the wells, followed immediately by 50 µL of the ATP detection reagent.

-

Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Generate a standard curve using known concentrations of ATP to quantify the amount of ATP released.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through hemichannels in the membrane of a single cell.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4. For inducing hemichannel opening, a low Ca2+ solution (e.g., <0.1 mM) can be used.

-

Intracellular (pipette) solution: e.g., 130 mM KCl, 10 mM NaCl, 0.5 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 5 mM ATP-Mg, pH 7.2.

-

GAP26 stock solution

Procedure:

-

Prepare cells on coverslips suitable for patch-clamp recording.

-

Pull patch pipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -40 mV).

-

Apply a voltage protocol (e.g., voltage steps from -80 mV to +100 mV) to elicit hemichannel currents. Cx43 hemichannels typically show outward rectifying currents that activate at positive potentials.

-

To test the effect of GAP26, perfuse the recording chamber with the extracellular solution containing the desired concentration of GAP26 and repeat the voltage protocol. Inhibition of the outward currents indicates blockade of hemichannels.

Conclusion

GAP26 is an invaluable tool for studying the physiological and pathological roles of Connexin 43 hemichannels. Its specificity and rapid inhibitory action make it a superior choice for dissecting the contributions of hemichannel-mediated communication in complex biological systems. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting Cx43 hemichannels in a variety of diseases. Further research into the dose-response relationships of GAP26 in different cell types and tissues will continue to refine its application as a precise modulator of connexin signaling.

References

- 1. Activation of Cx43 Hemichannels Induces the Generation of Ca2+ Oscillations in White Adipocytes and Stimulates Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Connexin 43 Mimetic Peptide GAP26: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connexin 43 (Cx43), a ubiquitous protein, is a fundamental component of gap junctions and hemichannels, facilitating intercellular communication and paracrine signaling. The connexin mimetic peptide GAP26, corresponding to a sequence on the first extracellular loop of Cx43, serves as a potent and specific inhibitor of Cx43 channels. It has emerged as an invaluable tool in dissecting the multifaceted roles of Cx43 in physiological and pathological processes. GAP26 exhibits a dual inhibitory mechanism, with a rapid onset of action on hemichannels and a subsequent, slower inhibition of gap junction channels.[1][2] This differential activity allows for the targeted investigation of each channel type's contribution to cellular signaling. These application notes provide detailed protocols for utilizing GAP26 in various experimental settings to probe Cx43 function.

Mechanism of Action

GAP26 is a synthetic peptide that mimics a portion of the first extracellular loop of Connexin 43.[3] Its primary mechanism involves binding to the extracellular domain of Cx43, leading to the blockade of both hemichannels and gap junction channels. Notably, the inhibition kinetics differ between the two channel types. Hemichannel inhibition is rapid, occurring within minutes of application, while the blockade of gap junctional intercellular communication (GJIC) is a slower process, typically requiring 30 minutes or longer.[2][4] This temporal difference is attributed to the hypothesis that GAP26 primarily acts on unapposed hemichannels, and the inhibition of gap junctions occurs as these GAP26-bound hemichannels are incorporated into the gap junction plaque.

Signaling Pathways

Connexin 43 is a hub for various signaling pathways, and its inhibition by GAP26 can modulate these cascades. Two prominent pathways influenced by Cx43 are the RhoA GTPase and Mitogen-Activated Protein Kinase (MAPK) pathways.

RhoA GTPase Pathway: The RhoA pathway is critically involved in regulating the actin cytoskeleton and, consequently, the trafficking and function of Cx43 channels. Inhibition of RhoA has been shown to decrease Cx43 gap junction activity while paradoxically increasing hemichannel activity.[5] This suggests a complex interplay where the cytoskeleton, under the control of RhoA, dictates the localization and functional state of Cx43 channels.

MAPK Signaling Pathway: The MAPK/ERK pathway is a key regulator of Cx43 phosphorylation. Phosphorylation of Cx43 at specific serine residues by MAPK can signal for the internalization and subsequent degradation of gap junctions.[6][7] This provides a mechanism for the dynamic regulation of intercellular communication in response to extracellular signals. Loss of the scaffolding protein Desmoplakin has been shown to activate the Ras/MAPK pathway, leading to Cx43 phosphorylation and its degradation via the lysosomal pathway.[6]

Data Presentation

The following tables summarize quantitative data for the experimental use of GAP26 across various applications and cell types.

| Parameter | Value | Cell Type | Application | Reference |

| In Vitro Concentrations | ||||

| IC50 (Hemichannel Inhibition) | ~80 µM | Bovine Corneal Endothelial Cells | Electrophysiology | [1] |

| IC50 (Rhythmic Contraction) | 28.4 µM | Rabbit Arterial Smooth Muscle | Vascular Reactivity | |

| Effective Concentration | 150 µM | RLE-6TN (Rat Lung Epithelial) | Cell Culture | [8] |

| Effective Concentration | 0.25 mg/mL (~161 µM) | ECV304 (Endothelial-like) | ATP Release Assay | [9] |

| Effective Concentration | 100-300 µM | Rabbit Superior Mesenteric Arteries | Vascular Reactivity | [3] |

| In Vivo Concentration | ||||

| Dosage | 50 µg/kg body weight (daily) | Neonatal Rats | Alveolar Development Study | [8] |

| Incubation Times | ||||

| Hemichannel Inhibition | < 5 minutes | HeLa cells expressing Cx43 | Electrophysiology | [2] |

| Gap Junction Inhibition | 30-40 minutes | HeLa cells expressing Cx43 | Electrophysiology | [4][10] |

| ATP Release Inhibition | 30 minutes | ECV304 cells | ATP Release Assay | [9] |

Experimental Protocols

Preparation of GAP26 Stock Solution

Materials:

-

GAP26 peptide (lyophilized powder)

-

Sterile, nuclease-free water

-

Microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of lyophilized GAP26 to ensure the powder is at the bottom.

-

Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of >10 mM.[9] For example, for a peptide with a molecular weight of 1550.79 g/mol , dissolve 1 mg in 64.5 µL of water to make a 10 mM stock solution.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (several months). For short-term storage (less than a week), aliquots can be kept at 4°C.[9]

Assay for Gap Junctional Intercellular Communication (GJIC): Scrape-Loading Dye Transfer

This assay provides a qualitative and semi-quantitative assessment of GJIC by observing the transfer of a gap junction-permeable fluorescent dye from mechanically loaded cells to their neighbors.

Materials:

-

Cells cultured to confluence on coverslips or in multi-well plates

-

Hank's Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Lucifer Yellow CH (or other suitable gap junction-permeable dye)

-

Rhodamine Dextran (gap junction-impermeable dye, as a negative control)

-

Phosphate Buffered Saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

A sharp instrument (e.g., 30G needle or scalpel blade)

-

Fluorescence microscope

Protocol:

-

Wash the confluent cell monolayer three times with HBSS containing 1% BSA.

-

Prepare the dye solution containing a low molecular weight, gap junction-permeable dye (e.g., 0.5% Lucifer Yellow) and a high molecular weight, gap junction-impermeable dye (e.g., 0.5% Rhodamine Dextran) in PBS.

-

Remove the HBSS and add the dye solution to the cells.

-

Immediately make a scrape or scratch across the cell monolayer using a sterile needle or scalpel blade.

-

Allow the dye to load into the cells along the scrape line for approximately 1-2 minutes.

-

Quickly wash the cells three times with HBSS to remove the extracellular dye.

-

Incubate the cells in pre-warmed culture medium for 5-10 minutes to allow for dye transfer to adjacent cells through gap junctions.

-

To test the effect of GAP26, pre-incubate the cells with the desired concentration of GAP26 for at least 30-40 minutes before performing the scrape-loading. Maintain GAP26 in the medium during the dye transfer period.

-

Wash the cells three times with PBS.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips or view the plate on a fluorescence microscope.

-

Analysis: In control cells, Lucifer Yellow will be observed to have spread from the initial scrape line to several rows of neighboring cells, while Rhodamine Dextran will be confined to the cells directly on the scrape line. In the presence of GAP26, the extent of Lucifer Yellow transfer will be significantly reduced.

Assay for Hemichannel Activity: Dye Uptake Assay

This method assesses the activity of hemichannels by measuring the uptake of a membrane-impermeant fluorescent dye from the extracellular medium into the cytoplasm.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Calcium-free buffer (e.g., HBSS without CaCl2 and MgCl2)

-

Ethidium (B1194527) bromide or 5(6)-Carboxyfluorescein (membrane-impermeant fluorescent dyes)

-

Fluorescence microscope with time-lapse imaging capabilities

Protocol:

-

Culture cells to the desired density on glass-bottom dishes suitable for live-cell imaging.

-

Wash the cells twice with a physiological buffer containing calcium.

-

To test the effect of GAP26, pre-incubate the cells with the desired concentration of GAP26 for approximately 5 minutes before inducing hemichannel opening.

-

To induce hemichannel opening, replace the buffer with a calcium-free buffer containing the fluorescent dye (e.g., 5 µM ethidium bromide).

-

Immediately begin acquiring fluorescence images every 1-2 minutes for a duration of 10-20 minutes.

-

Analysis: An increase in intracellular fluorescence over time indicates dye uptake through open hemichannels. Compare the rate of fluorescence increase in control cells versus cells treated with GAP26. A significant reduction in the rate of dye uptake in the presence of GAP26 indicates inhibition of hemichannel activity.

Electrophysiological Measurement of Cx43 Channels

Patch-clamp electrophysiology allows for the direct measurement of ion currents through hemichannels and gap junction channels, providing a highly quantitative assessment of channel activity and the inhibitory effects of GAP26.

Materials:

-

Patch-clamp setup (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (e.g., 150 mM NaCl, 4 mM CsCl, 2 mM CaCl2, 2 mM MgCl2, 5 mM Glucose, 5 mM HEPES, pH 7.4)

-

Intracellular (pipette) solution (e.g., 125 mM CsCl, 10 mM Sodium Aspartate, 0.26 mM CaCl2, 1 mM MgCl2, 2 mM EGTA, 10 mM TEA-Cl, 5 mM HEPES, pH 7.2)

-

Cells expressing Cx43

Protocol for Hemichannel Recordings (Whole-Cell Configuration):

-

Prepare recording pipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell expressing Cx43.

-

Apply voltage steps to elicit hemichannel currents. For example, step the membrane potential from a holding potential of -30 mV to +70 mV for 30 seconds.

-

To test the effect of GAP26, perfuse the bath with an extracellular solution containing the desired concentration of GAP26 and record the currents again. Inhibition of hemichannel currents should be observed within minutes.

Protocol for Gap Junction Recordings (Dual Whole-Cell Patch-Clamp):

-

Identify a pair of adjacent, coupled cells.

-

Establish a whole-cell patch-clamp configuration on both cells of the pair.

-

Clamp the voltage of one cell (cell 1) and apply a series of voltage steps, while recording the junctional current in the second cell (cell 2), which is held at a constant voltage.

-

To test the effect of GAP26, perfuse the bath with an extracellular solution containing GAP26. A reduction in the junctional current will be observed over a period of 30-45 minutes.[10]

Mandatory Visualizations

Caption: Mechanism of GAP26 action on Connexin 43 channels.

Caption: GAP26 and its influence on Cx43-mediated signaling pathways.

Caption: Experimental workflows for assessing hemichannel and gap junction activity.

References

- 1. Cx43-hemichannel function and regulation in physiology and pathophysiology: insights from the bovine corneal endothelial cell system and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Desmoplakin maintains gap junctions by inhibiting Ras/MAPK and lysosomal degradation of connexin-43 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK phosphorylation of connexin 43 promotes binding of cyclin E and smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cx43 and Associated Cell Signaling Pathways Regulate Tunneling Nanotubes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

Application Notes: The In Vitro Use of Connexin Mimetic Peptide 40,37GAP26

Introduction

Connexin 40 (Cx40) and Connexin 37 (Cx37) are integral membrane proteins that form gap junctions, specialized intercellular channels facilitating direct communication between adjacent cells.[1][2] These channels are crucial for the passage of ions, second messengers, and small metabolites, thereby coordinating cellular activities in various tissues, particularly the vascular endothelium.[3][4][5] The mimetic peptide 40,37GAP26 is a synthetic peptide corresponding to a specific domain on the first extracellular loop of Cx40 and Cx37.[6][7] It serves as a targeted inhibitor, blocking the function of both connexin hemichannels (connexons) and fully assembled gap junction channels.[8][9][10]

Mechanism of Action

The 40,37GAP26 peptide functions by binding to the extracellular loop regions of Cx40 and Cx37. This binding initiates a two-phase inhibitory process:

-

Hemichannel Blockade: The peptide rapidly interacts with and blocks connexin hemichannels on the cell surface. This action is typically observed within minutes and can prevent the release of molecules like ATP and the influx of ions such as Ca²⁺.[8][10]

-

Gap Junction Inhibition: Over a longer period (typically 30 minutes or more), the peptide permeates the intercellular space of the gap junction plaque. This leads to the disruption of docked hemichannels, thereby inhibiting direct cell-to-cell communication.[9][10][11]

This dual-action mechanism makes 40,37GAP26 a valuable tool for dissecting the distinct roles of hemichannels and gap junctions in cellular physiology and pathology.

Quantitative Data Summary

The effective concentration and incubation time for 40,37GAP26 can vary significantly depending on the cell type, experimental endpoint, and culture conditions. Researchers should perform dose-response experiments to determine the optimal parameters for their specific system.

| Parameter | Value Range | Cell Type / System | Observed Effect | Reference |

| Concentration | 100 - 300 µM | General in vitro studies | Effective inhibition of gap junctional intercellular communication (GJIC) | [12][13] |

| 150 µM | RLE-6TN cells (rat alveolar type II) | Decreased ROS production and apoptosis | [14] | |

| 28.4 ± 3.4 µM (IC₅₀) | Rabbit superior mesenteric arteries | Reduction of rhythmic responses | [12] | |

| 0.25 mg/mL | RBE4, SV-ARBEC, ECV304 cell lines | Abolished InsP3-triggered ATP release and reduced calcium wave size | [12] | |

| Incubation Time | < 5 minutes | Single cells (HeLa expressing Cx43) | Inhibition of hemichannel currents | [8] |

| 30 - 40 minutes | Cell pairs (HeLa expressing Cx43) | Complete inhibition of electrical coupling via gap junctions | [11] | |

| 30 minutes | RBE4, SV-ARBEC, ECV304 cell lines | Reduction in calcium wave size and ATP release | [12] | |

| 48 hours | RLE-6TN cells (drug changed every 24h) | Decreased ROS and apoptosis in a hyperoxia model | [14] |

Experimental Protocols

Here we provide detailed protocols for three key in vitro applications of 40,37GAP26.

Protocol 1: Scrape-Loading Dye Transfer (SL/DT) Assay for Gap Junctional Intercellular Communication (GJIC)

This assay provides a qualitative and semi-quantitative assessment of cell-cell communication by observing the transfer of a gap junction-permeable fluorescent dye.[15][16]

Materials:

-

Confluent cell culture expressing Cx40 and/or Cx37

-

40,37GAP26 peptide stock solution

-

Phosphate-Buffered Saline (PBS) with Ca²⁺ and Mg²⁺

-

Lucifer Yellow CH, dipotassium (B57713) salt (e.g., 2.5 mg/mL in PBS)

-

Texas Red Dextran (10,000 MW, e.g., 1 mg/mL in PBS) as a negative control for cell damage[17]

-

Sterile scalpel or 21-gauge needle

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding: Plate cells in 35mm dishes and grow until they form a confluent monolayer.

-

Peptide Incubation: Treat the cells with the desired concentration of 40,37GAP26 (e.g., 100-300 µM) or a vehicle control. Incubate for at least 30-60 minutes at 37°C to ensure inhibition of gap junctions.

-

Dye Loading: Gently wash the monolayer twice with pre-warmed PBS containing Ca²⁺ and Mg²⁺.

-

Remove the PBS and add the dye solution (Lucifer Yellow and Texas Red Dextran in PBS) to cover the cell monolayer.

-

Using a sterile scalpel, make a clean, sharp cut across the monolayer.[15][17]

-

Dye Transfer: Incubate the cells with the dye solution for 5-10 minutes at room temperature to allow the dye to enter the scraped cells and transfer to adjacent cells.

-

Washing: Carefully aspirate the dye solution and wash the monolayer 3-4 times with PBS to remove all extracellular dye.

-

Imaging: Immediately visualize the cells using a fluorescence microscope. Acquire images for Lucifer Yellow (dye transfer) and Texas Red (cells damaged by the scrape).

-

Analysis: Measure the perpendicular distance the Lucifer Yellow dye has traveled from the edge of the scrape line into neighboring cells. Compare the dye transfer distance in peptide-treated samples to the vehicle controls. A significant reduction in transfer indicates inhibition of GJIC.

Protocol 2: Dual Whole-Cell Patch-Clamp for Measuring Junctional Conductance (gj)

This electrophysiological technique is the gold standard for quantifying the electrical coupling between two adjacent cells, providing a direct measure of gap junction function.[18]

Materials:

-

Cells cultured on glass coverslips

-

Patch-clamp rig with two manipulators, amplifiers, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular (pipette) and extracellular (bath) solutions

-

40,37GAP26 peptide

Procedure:

-

Preparation: Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Cell Selection: Identify a pair of healthy, adjoining cells.

-

Patching: Using two patch pipettes filled with intracellular solution, approach each cell of the pair and establish a giga-ohm seal, followed by breakthrough to achieve the whole-cell configuration.

-

Baseline Measurement:

-

Voltage-clamp both cells at the same holding potential (e.g., -40 mV), making the transjunctional voltage (Vj) equal to zero.

-

Apply a series of voltage steps or ramps to one cell (the "driver" cell) while holding the other cell (the "follower" cell) at the constant potential.

-

Record the current injected into the follower cell that is required to clamp its voltage; this is the negative of the junctional current (-Ij).[11]

-

-

Peptide Application: Perfuse the chamber with the extracellular solution containing the desired concentration of 40,37GAP26.

-

Time-Course Recording: Repeat the voltage-step protocol at regular intervals (e.g., every 1-2 minutes) to monitor the change in junctional current over time. A gradual decrease in Ij indicates the inhibition of gap junctions. The time to full inhibition is typically 30-40 minutes.[11]

-

Data Analysis: Calculate junctional conductance (gj) at each time point using the formula: gj = Ij / Vj. Plot gj as a function of time to visualize the inhibitory kinetics of the peptide.

Protocol 3: Western Blot Analysis of Connexin Expression

This biochemical assay is used to determine if treatment with 40,37GAP26 or other experimental conditions alters the total cellular protein levels of Cx40 and Cx37.[14][19]

Materials:

-

Treated and control cell cultures

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer buffer/system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for Cx40, Cx37, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

-

Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer, heat to denature, and load onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-Cx40 or anti-Cx37) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again 3 times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Strip the membrane (if necessary) and re-probe for a loading control protein. Quantify the band intensities using densitometry software. Normalize the intensity of the connexin bands to the loading control to compare protein expression levels between treated and control samples.

References

- 1. GJA4 - Wikipedia [en.wikipedia.org]

- 2. Connexin 37 profoundly slows cell cycle progression in rat insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cx40 Suppresses Sprouting Angiogenesis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Frontiers | Modulation of expression of Connexins 37, 40 and 43 in endothelial cells in culture [frontiersin.org]

- 6. 37, 40Gap 26, Connexin Mimetic - 1 mg, 1 mg | Labscoop [labscoop.com]

- 7. 37, 40Gap 26, Connexin Mimetic - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 8. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 5-formyl-ctp.com [5-formyl-ctp.com]

- 14. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Dye Transfer Assay Using 37,40Gap26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gap junctional intercellular communication (GJIC) is a fundamental process in multicellular organisms, facilitating the direct exchange of ions, second messengers, and small metabolites between adjacent cells. This communication is mediated by gap junction channels, which are formed by the docking of two hemichannels (connexons), each contributed by a neighboring cell. The connexin (Cx) protein family constitutes the building blocks of these channels. Dysregulation of GJIC has been implicated in various pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. The scrape-loading dye transfer (SL/DT) assay is a widely used, robust, and straightforward method to qualitatively and quantitatively assess GJIC in vitro.[1][2][3] This application note provides a detailed protocol for performing a dye transfer assay using the connexin-mimetic peptide 37,40Gap26 to specifically inhibit GJIC mediated by Connexin 43 (Cx43), one of the most ubiquitously expressed connexin isoforms.[4][5]

Principle of the Assay

The SL/DT assay involves creating a mechanical "scrape" or incision in a confluent cell monolayer in the presence of a low molecular weight, membrane-impermeable fluorescent dye, such as Lucifer Yellow (MW 457.2 Da).[6][7] The dye enters the cells along the scrape line that have been transiently permeabilized. In cells with functional gap junctions, the dye will transfer from the initially loaded cells to their coupled neighbors. The extent of dye transfer, visualized by fluorescence microscopy, is a direct measure of GJIC. To investigate the role of specific connexins, inhibitors like 37,40Gap26 can be employed. 37,40Gap26 is a synthetic peptide that mimics a sequence on the first extracellular loop of Cx43 and has been shown to inhibit channel function, thereby blocking dye transfer in cells expressing this connexin.[8]

Experimental Protocols

Materials and Reagents

-

Cell Culture: Adherent cells expressing Connexin 43 (e.g., HeLa cells, primary astrocytes, cardiomyocytes).

-

Culture Vessels: 6-well or 12-well tissue culture plates.

-

Peptide Inhibitor: 37,40Gap26 peptide (lyophilized).

-

Fluorescent Dye: Lucifer Yellow CH, lithium salt (5 mg/mL stock in PBS).

-

Control Peptide: A scrambled version of the Gap26 peptide (optional, for specificity control).

-

Loading Buffer: Phosphate-Buffered Saline (PBS) with Ca²⁺ and Mg²⁺.

-

Wash Buffer: PBS without Ca²⁺ and Mg²⁺.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Mounting Medium: Antifade mounting medium with DAPI (optional, for nuclear counterstaining).

-

Instrumentation:

-

Standard cell culture incubator (37°C, 5% CO₂).

-

Inverted fluorescence microscope with appropriate filter sets for Lucifer Yellow (Excitation/Emission: ~428/536 nm).

-

Sterile scalpel blades or 26-gauge needles.

-

Protocol

-

Cell Seeding and Culture:

-

Seed cells onto culture plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the cells under standard culture conditions.

-

-

Inhibitor and Control Treatment:

-

Prepare a stock solution of 37,40Gap26 and the scrambled control peptide in sterile water or an appropriate solvent as per the manufacturer's instructions. A common stock concentration is 1-5 mM.

-

On the day of the experiment, dilute the 37,40Gap26 peptide in pre-warmed cell culture medium to the desired final concentration (e.g., 100-200 µM). Also, prepare a vehicle control and a scrambled peptide control.

-

Aspirate the culture medium from the wells and replace it with the medium containing the inhibitor, scrambled peptide, or vehicle.

-

Incubate the cells for at least 30 minutes at 37°C to allow for the inhibition of gap junctions.[8]

-

-

Scrape-Loading and Dye Transfer:

-

Prepare the Lucifer Yellow loading solution by diluting the stock solution in PBS with Ca²⁺ and Mg²⁺ to a final concentration of 0.05-0.1%.

-

After the incubation with the inhibitor, aspirate the medium and gently wash the cell monolayer twice with warm PBS containing Ca²⁺ and Mg²⁺.

-

Add the Lucifer Yellow loading solution to each well, ensuring the cell monolayer is fully covered.

-

Using a sterile scalpel blade or a 26-gauge needle, make a single, clean scrape across the diameter of the well.

-

Incubate the cells with the dye solution at room temperature for 5 minutes to allow dye uptake and transfer.[9]

-

-

Washing and Fixation:

-

Aspirate the dye solution and wash the cells three times with PBS to remove extracellular dye.

-

Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips (if used) or observe the plate directly using an inverted fluorescence microscope.

-

Capture images of the scrape line and the surrounding cells for each experimental condition.

-

Quantify the extent of dye transfer by measuring the perpendicular distance the dye has migrated from the scrape line or by measuring the total fluorescent area. Image analysis software such as ImageJ can be used for quantification.[10]

-

Data Presentation

Quantitative data from the dye transfer assay should be summarized to allow for clear comparison between different treatment groups.

Table 1: Quantification of Dye Transfer Distance

| Treatment Group | n | Mean Dye Transfer Distance (µm) | Standard Deviation (SD) | p-value (vs. Vehicle Control) |

| Vehicle Control | 12 | 150.2 | 15.8 | - |

| 37,40Gap26 (100 µM) | 12 | 25.6 | 5.2 | <0.001 |

| Scrambled Peptide (100 µM) | 12 | 145.8 | 14.9 | >0.05 |

Table 2: Quantification of Dye Transfer Area

| Treatment Group | n | Mean Fluorescent Area (µm²) | Standard Deviation (SD) | p-value (vs. Vehicle Control) |

| Vehicle Control | 12 | 35,600 | 4,200 | - |

| 37,40Gap26 (100 µM) | 12 | 5,800 | 950 | <0.001 |

| Scrambled Peptide (100 µM) | 12 | 34,900 | 4,100 | >0.05 |

Mandatory Visualizations

Mechanism of 37,40Gap26 Inhibition

Caption: Mechanism of 37,40Gap26 binding to Cx43 hemichannels.

Experimental Workflow for Dye Transfer Assay

Caption: Workflow of the scrape-loading dye transfer assay.

References

- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scrape Loading/Dye Transfer Assay. | Semantic Scholar [semanticscholar.org]

- 3. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. Human, mouse, rat connexin 37/40 hemi-channel blocking peptide; GAP26 domain [4adi.com]

- 5. Inhibition of Connexin43 hemichannels with Gap19 protects cerebral ischemia/reperfusion injury via the JAK2/STAT3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative determination of gap junction intercellular communication by scrape loading and image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Studying Vascular Coupling with Connexin Mimetic Peptide 40,37GAP26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular coupling, the coordinated communication between endothelial cells (ECs) and smooth muscle cells (SMCs) as well as between adjacent endothelial cells, is fundamental to the regulation of blood flow, vascular tone, and blood pressure.[1][2] This intricate communication network relies heavily on gap junctions, which are intercellular channels formed by connexin (Cx) proteins. In the vasculature, Connexin 40 (Cx40) and Connexin 37 (Cx37) are predominantly expressed in the endothelium and are critical for the propagation of electrical and chemical signals that govern vascular function.[1][3][4]

The connexin mimetic peptide 40,37GAP26 is a synthetic peptide designed to correspond to a sequence in the first extracellular loop of Cx40 and Cx37.[5] Mimetic peptides targeting the extracellular loops of connexins are established inhibitors of gap junctional intercellular communication (GJIC).[6][7] They are thought to act by binding to the extracellular domains of connexin hemichannels, thereby preventing their docking to form complete gap junction channels and also inhibiting the function of existing channels.[6][8] This makes 40,37GAP26 a valuable tool for investigating the specific roles of Cx40- and Cx37-mediated coupling in vascular physiology and pathophysiology.

These application notes provide a comprehensive overview of the use of 40,37GAP26 in studying vascular coupling, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

Connexin mimetic peptides like 40,37GAP26 offer a specific and reversible means to inhibit gap junction function. The proposed mechanism involves the peptide binding to the extracellular loop of the connexin proteins (in this case, Cx40 and Cx37). This binding is thought to induce a conformational change that prevents the proper docking of hemichannels (connexons) from adjacent cells, thus inhibiting the formation of new gap junctions. Additionally, it is suggested that these peptides can also block the activity of already formed gap junction channels.[6][8] The inhibition of hemichannels typically occurs within minutes, while the disruption of established gap junction plaques takes longer, often around 30 minutes or more.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving Cx40 and Cx37 in the vascular endothelium and a typical experimental workflow for studying the effects of 40,37GAP26.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of connexin mimetic peptides on vascular coupling and related parameters. Note that specific dose-response data for 40,37GAP26 is limited in the literature; therefore, data from studies using the related peptide Gap26 (targeting Cx43) are included to provide context for expected efficacy and timelines.

Table 1: In Vitro Inhibition of Gap Junction Communication

| Parameter | Peptide | Cell Type | Concentration | Incubation Time | Result | Reference |

| Electrical Coupling | Gap26 | HeLa cells expressing Cx43 | 300 µM | 30-40 min | Complete inhibition of cell-to-cell coupling | [6][8] |

| Hemichannel Currents | Gap26 | HeLa cells expressing Cx43 | Not specified | < 5 min | Inhibition of hemichannel currents | [6] |

| Dye Transfer (Lucifer Yellow) | 40,37GAP26 | Endothelial Cells | 100-300 µM (estimated) | 30-60 min | Expected significant reduction in dye transfer | N/A |

Table 2: In Vivo Effects on Vascular Function (based on Cx knockout studies)

| Parameter | Model | Effect | Implication for 40,37GAP26 Application | Reference |